molecular formula C25H38O2 B14717812 6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol CAS No. 22972-69-6

6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol

Cat. No.: B14717812
CAS No.: 22972-69-6
M. Wt: 370.6 g/mol
InChI Key: MGJOHMRMAZEQIX-UHFFFAOYSA-N
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Description

6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol is a synthetic cannabinoid compound. It is structurally similar to tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound is known for its potent effects and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol involves several steps. One common method starts with the condensation of myrtenol and 1,1-dimethylheptylresorcinol. This reaction is typically catalyzed by an acid, such as hydrochloric acid, under reflux conditions. The resulting intermediate is then subjected to further reactions, including cyclization and reduction, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Bromine in the presence of a solvent like carbon tetrachloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The compound acts as a CB1 receptor agonist, similar to THC. It binds to the CB1 receptor, a key component of the endocannabinoid system, and mimics the effects of natural cannabinoids. This interaction leads to various physiological effects, including modulation of neurotransmitter release and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its high potency and specific receptor interactions make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

22972-69-6

Molecular Formula

C25H38O2

Molecular Weight

370.6 g/mol

IUPAC Name

6,6,9-trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C25H38O2/c1-7-8-9-10-17(3)18(4)19-14-22(26)24-20-13-16(2)11-12-21(20)25(5,6)27-23(24)15-19/h13-15,17-18,20-21,26H,7-12H2,1-6H3

InChI Key

MGJOHMRMAZEQIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)C(C)C1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Origin of Product

United States

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